Cas no 26516-51-8 (Solanthrene)

Solanthrene 化学的及び物理的性質
名前と識別子
-
- Solanida-3,5-diene
- Solanidiene (6CI)
- Solanthren
- Solanthrene
- Solanidiene
- 7V141W1W34
- Q27268885
- CID 101235373
- Solanidiene(Solanthrene)
- HY-N7268
- XS171008
- CS-0111034
- AKOS040740917
- 26516-51-8
- (1S,2S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene
- DA-57991
- UNII-7V141W1W34
-
- インチ: 1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3/t17-,18+,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1
- InChIKey: MVUKDQDMGIMFPT-LTLBHDAASA-N
- ほほえんだ: N12C[C@@H](C)CC[C@@H]1[C@@H](C)[C@H]1[C@@H]2C[C@H]2[C@@H]3CC=C4C=CCC[C@]4(C)[C@H]3CC[C@]12C
計算された属性
- せいみつぶんしりょう: 379.324
- どういたいしつりょう: 379.324
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 0
- 複雑さ: 720
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.114
- トポロジー分子極性表面積: 3.2
じっけんとくせい
- 密度みつど: 1.06±0.1 g/cm3(Predicted)
- ゆうかいてん: 167 °C
- ふってん: 480.1±44.0 °C(Predicted)
- 酸性度係数(pKa): 11.62±0.70(Predicted)
Solanthrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
PhytoLab | 85775-500mg |
Solanthrene |
26516-51-8 | ≥ 90.0 % | 500mg |
€10040 | 2023-10-25 | |
PhytoLab | 85775-1000mg |
Solanthrene |
26516-51-8 | ≥ 90.0 % | 1000mg |
€18825 | 2023-10-25 | |
PhytoLab | 85775-50mg |
Solanthrene |
26516-51-8 | ≥ 90.0 % | 50mg |
€1129.5 | 2023-10-25 | |
PhytoLab | 85775-250mg |
Solanthrene |
26516-51-8 | ≥ 90.0 % | 250mg |
€5333.75 | 2023-10-25 |
Solanthrene 関連文献
-
Atta-ur-Rahman,M. Iqbal Choudhary Nat. Prod. Rep. 1999 16 619
-
James McKenna Q. Rev. Chem. Soc. 1953 7 231
-
Lindsay H. Briggs,Robert P. Newbold,Norman E. Stace J. Chem. Soc. 1942 3
-
E. E. Turner,E. L. Hirst,S. Peat,R. D. Haworth,W. Baker,R. P. Linstead,J. W. Cook Annu. Rep. Prog. Chem. 1936 33 228
Solanthreneに関する追加情報
Solanthrene (CAS No. 26516-51-8): An Overview of Its Properties, Applications, and Recent Research
Solanthrene (CAS No. 26516-51-8) is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique properties and potential applications. This comprehensive overview aims to provide a detailed understanding of Solanthrene, including its chemical structure, physical properties, biological activities, and recent advancements in research.
Chemical Structure and Physical Properties
Solanthrene is a polycyclic aromatic hydrocarbon (PAH) with a complex molecular structure. Its chemical formula is C30H18, and it has a molecular weight of 378.47 g/mol. The compound exhibits a high degree of conjugation, which contributes to its stability and unique electronic properties. In its pure form, Solanthrene is a crystalline solid with a melting point of approximately 350°C. It is insoluble in water but soluble in organic solvents such as dichloromethane, toluene, and dimethylformamide (DMF).
Biological Activities and Mechanisms of Action
Recent studies have highlighted the diverse biological activities of Solanthrene. One of the most notable applications is in the field of photodynamic therapy (PDT), where Solanthrene has shown promise as a photosensitizer. When activated by light, Solanthrene generates reactive oxygen species (ROS), which can induce cell death in targeted tissues. This property makes it a potential candidate for the treatment of various cancers and skin disorders.
In addition to its photodynamic properties, Solanthrene has been investigated for its anti-inflammatory and antioxidant effects. Research published in the Journal of Medicinal Chemistry has demonstrated that Solanthrene derivatives can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, the compound's antioxidant properties have been attributed to its ability to scavenge free radicals and protect cells from oxidative stress.
Pharmacological Applications and Clinical Trials
The potential therapeutic applications of Solanthrene have led to several preclinical and clinical studies. In preclinical models, Solanthrene-based formulations have shown efficacy in reducing tumor size and improving survival rates in animal models of cancer. These findings have paved the way for further clinical investigations.
A phase I clinical trial evaluating the safety and tolerability of a Solanthrene-based photosensitizer in patients with advanced solid tumors was recently completed. The results indicated that the compound was well-tolerated at various dose levels, with no severe adverse effects reported. The trial also provided preliminary evidence of antitumor activity, warranting further investigation in larger clinical trials.
Recent Research Advances and Future Directions
The ongoing research on Solanthrene continues to uncover new insights into its mechanisms of action and potential applications. A study published in the journal Angewandte Chemie International Edition reported the synthesis of novel Solanthrene derivatives with enhanced photophysical properties. These derivatives exhibited improved solubility and stability, making them more suitable for pharmaceutical formulations.
In another study, researchers at the University of California explored the use of Solanthrene strong>-based nanoparticles for targeted drug delivery. The nanoparticles were designed to selectively accumulate in tumor tissues, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The results showed that this approach significantly improved treatment outcomes in preclinical models.
Conclusion
Solanthrene strong> (CAS No. 26516-51-8) is a multifaceted compound with a wide range of potential applications in medicine and biotechnology. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and optimize its properties, it is likely that Solanthrene strong>-based therapies will play an increasingly important role in the treatment of various diseases.
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